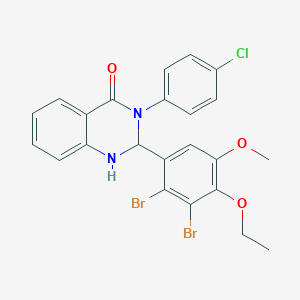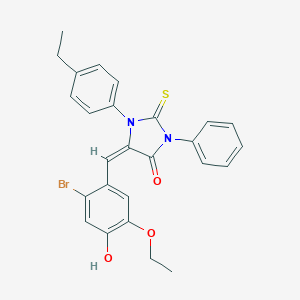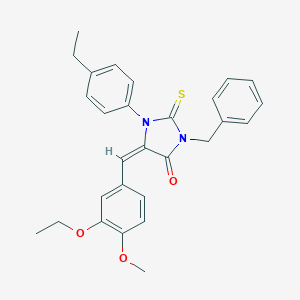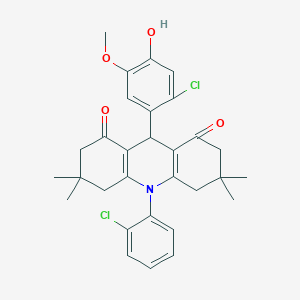![molecular formula C17H20N8O4S2 B316108 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B316108.png)
1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes multiple methyl groups and sulfur-containing linkages. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be achieved through a multi-step process. The initial step involves the preparation of the purine core, followed by the introduction of methyl groups and sulfur linkages. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The methyl groups and sulfur linkages can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
科学研究应用
1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of purine derivatives and sulfur-containing linkages.
Biology: The compound’s potential biological activities, such as enzyme inhibition or antimicrobial properties, are of interest in biological research.
Medicine: Research into its potential therapeutic applications, including anti-cancer or anti-inflammatory effects, is ongoing.
Industry: The compound’s unique chemical properties make it useful in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur linkages and methyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
相似化合物的比较
Similar Compounds
- 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- (E,E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene
Uniqueness
1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual sulfur linkages and multiple methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
属性
分子式 |
C17H20N8O4S2 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-[(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylmethylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4S2/c1-20-8-10(22(3)16(28)24(5)12(8)26)18-14(20)30-7-31-15-19-11-9(21(15)2)13(27)25(6)17(29)23(11)4/h7H2,1-6H3 |
InChI 键 |
JIEZVKNOGDBBON-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1SCSC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CN1C2=C(N=C1SCSC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4-(cyclopentyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B316026.png)
![2-(2-iodo-6-methoxy-4-{[3-(4-methoxyphenyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B316029.png)

![N-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B316032.png)


![9-[3-bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B316037.png)
![N-{5-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B316039.png)
![2-(4-{[1-allyl-3-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B316040.png)
![2,5-Bis[4-(cyclopentyloxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B316041.png)



